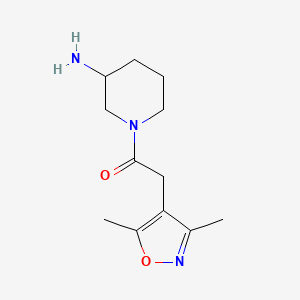
1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known by its CAS number 1304894-28-7, is a chemical compound that has attracted attention for its potential biological activities. This compound features a piperidine ring and an isoxazole ring, contributing to its diverse applications in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.3 g/mol. Its structure includes functional groups that may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of 3,5-dimethylisoxazole with piperidine derivatives under controlled conditions to achieve high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in neuropharmacology and anti-inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Studies : Research indicates that derivatives of this compound exhibit significant activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) and may influence dopamine pathways .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .
- Anticancer Activity : Preliminary research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigations are necessary to elucidate its mechanism and efficacy as an anticancer agent.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Research indicates that this compound has significant effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study: Neuropharmacological Effects
A study conducted on animal models revealed that administration of 1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one resulted in notable improvements in anxiety and depression-related behavioral tests. The findings suggest its potential as a therapeutic agent in treating mood disorders.
| Study Focus | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological Effects | Significant improvement in anxiety and depression behaviors |
Anti-inflammatory Potential
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
Case Study: Anti-inflammatory Potential
In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in developing treatments for diseases characterized by inflammation.
The following table summarizes the biological activities observed with this compound:
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)6-12(16)15-5-3-4-10(13)7-15/h10H,3-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEHCRIQMOCVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















